molecular formula C13H14O5 B1302091 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid CAS No. 845781-54-6

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid

Cat. No.: B1302091
CAS No.: 845781-54-6
M. Wt: 250.25 g/mol
InChI Key: SZCDSMJFYQLPCC-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is a chemical compound that features a benzodioxin ring fused to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable pentanoic acid derivative. One common method involves the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The reaction proceeds through a series of steps including substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes. For example, some derivatives of this compound have been shown to inhibit enzymes like lipoxygenase and carbonic anhydrase by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-10(2-1-3-13(15)16)9-4-5-11-12(8-9)18-7-6-17-11/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCDSMJFYQLPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374513
Record name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-54-6
Record name 2,3-Dihydro-δ-oxo-1,4-benzodioxin-6-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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